molecular formula C18H15NO3S B12454495 N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide

N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B12454495
M. Wt: 325.4 g/mol
InChI Key: XYWLDOYJYDXVAY-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, and a thiolactone moiety, which adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-oxothiolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The xanthene core can be reduced to form dihydroxanthene derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroxanthene derivatives.

    Substitution: Various amide, ester, or thioester derivatives.

Scientific Research Applications

N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various analytes due to its xanthene core.

    Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function and activity.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The thiolactone moiety can undergo redox reactions, influencing cellular redox balance and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxothiolan-3-yl)acetamide
  • N-(2-oxothiolan-3-yl)butanamide
  • N-(2-oxothiolan-3-yl)thiophene-2-carboxamide

Uniqueness

N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties, making it highly valuable in bioimaging and analytical applications. Additionally, the presence of the thiolactone moiety enhances its reactivity, allowing for diverse chemical modifications and applications.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-oxothiolan-3-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C18H15NO3S/c20-17(19-13-9-10-23-18(13)21)16-11-5-1-3-7-14(11)22-15-8-4-2-6-12(15)16/h1-8,13,16H,9-10H2,(H,19,20)

InChI Key

XYWLDOYJYDXVAY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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